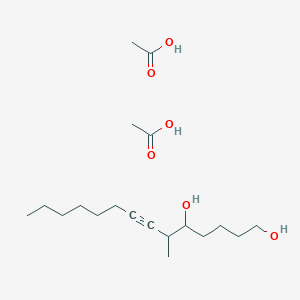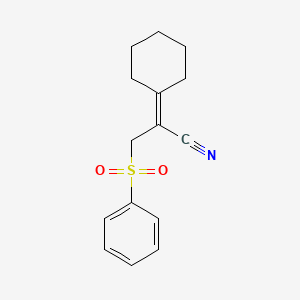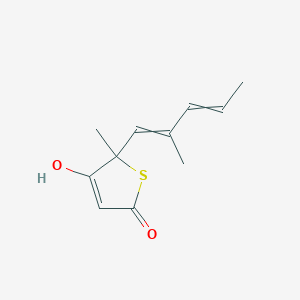
Acetic acid;6-methyltetradec-7-yne-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-methyltetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H28O3. This compound is characterized by the presence of an acetic acid group and a 6-methyltetradec-7-yne-1,5-diol moiety. It is known for its unique structural features, which include a triple bond and multiple hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methyltetradec-7-yne-1,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation and acetylation steps. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-methyltetradec-7-yne-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or ethers.
Aplicaciones Científicas De Investigación
Acetic acid;6-methyltetradec-7-yne-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;6-methyltetradec-7-yne-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The triple bond can also participate in reactions with nucleophiles, leading to the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;6-methyltetradec-7-yne-1,3-diol
- Acetic acid;6-methyltetradec-7-yne-1,4-diol
- Acetic acid;6-methyltetradec-7-yne-1,6-diol
Uniqueness
Acetic acid;6-methyltetradec-7-yne-1,5-diol is unique due to the specific positioning of its hydroxyl groups and the triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
645615-21-0 |
|---|---|
Fórmula molecular |
C19H36O6 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
acetic acid;6-methyltetradec-7-yne-1,5-diol |
InChI |
InChI=1S/C15H28O2.2C2H4O2/c1-3-4-5-6-7-8-11-14(2)15(17)12-9-10-13-16;2*1-2(3)4/h14-17H,3-7,9-10,12-13H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
UMPMZZIDVLZCLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CC(C)C(CCCCO)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)




![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12597952.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
